3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with two distinct heterocyclic moieties:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, known for enhancing metabolic stability and bioavailability in pharmaceuticals .
- 1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl: A triazole ring with a bromo-fluorophenyl substituent at position 1 and a methyl group at position 3.
The oxadiazole core is electron-deficient, making it a robust scaffold for medicinal chemistry, particularly in CNS-targeting agents .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O3/c1-9-16(22-24-25(9)13-4-3-11(19)7-12(13)20)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRQBOWZNQQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrF N6O3 |
| Molecular Weight | 420.25 g/mol |
| CAS Number | Not available |
| IUPAC Name | 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance:
- Study Findings : A study tested various derivatives of benzodioxole against Gram-positive and Gram-negative bacteria. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to standard antibiotics like nitrofurantoin .
Anticancer Activity
The anticancer potential of this compound has been explored in various contexts:
- Case Study : A derivative similar to the compound was shown to inhibit angiogenesis and P-glycoprotein efflux pump activity in cancer cells. This suggests that it may help overcome chemoresistance in cancer therapy .
Antifungal Activity
The antifungal activity of compounds related to this structure has also been documented:
- Research Results : Compounds with similar oxadiazole structures have shown antifungal activity against Candida albicans with MIC values ranging from 1.6 to 25 μg/mL. The introduction of halogen substituents enhanced this activity significantly .
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to the one have shown promising results against various bacterial strains. For instance, a study on 2,5-disubstituted oxadiazoles indicated comparable antibacterial activity to first-line antibiotics . This suggests that the compound could be developed as a potential antimicrobial agent.
Antioxidant Properties
Oxadiazole derivatives are also being investigated for their antioxidant capabilities. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. Research has demonstrated that certain oxadiazoles exhibit strong antioxidant activity, which may be beneficial in therapeutic applications aimed at combating oxidative damage .
Anticancer Potential
The incorporation of triazole and oxadiazole rings has been associated with anticancer activity. Some studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound's structure may enhance its interaction with biological targets involved in cancer progression .
Fluorescent Materials
The unique electronic properties of 1,2,4-oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that derivatives can exhibit significant fluorescence, making them candidates for use in advanced materials .
Polymer Chemistry
In polymer science, oxadiazole-containing compounds are explored for their ability to enhance thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics for various industrial applications .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison
Key Findings and Implications
- Benzodioxole vs. Benzoxazole : The benzodioxole group in the target compound may offer better metabolic stability than benzoxazole due to reduced susceptibility to oxidative cleavage .
- Halogen Choice : Bromine’s larger size and polarizability enhance halogen bonding, critical for target engagement in therapeutic applications, compared to chlorine or fluorine .
- Oxadiazole vs. Thiazole : The oxadiazole core’s electron deficiency likely improves CNS penetration relative to thiazole derivatives .
Preparation Methods
Preparation of Benzo[d]dioxol-5-ylcarbonitrile
The synthesis begins with the nitration of piperonal (1,3-benzodioxole-5-carboxaldehyde), followed by reduction and cyanidation. Piperonal undergoes nitration at the 5-position using concentrated HNO₃/H₂SO₄, yielding 5-nitro-1,3-benzodioxole. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently diazotized (NaNO₂/HCl) and treated with CuCN to afford benzo[d]dioxol-5-ylcarbonitrile.
Formation of Amidoxime Intermediate
The nitrile is converted to amidoxime by refluxing with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under basic conditions (K₂CO₃, 80°C, 6 h). The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1), and the product is recrystallized from ethanol to yield benzo[d]dioxol-5-ylamidoxime (85% yield).
O-Acylation with Triazole Carboxylic Acid
The amidoxime is acylated with 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (synthesized in Section 3) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (0°C → rt, 12 h). The intermediate O-acylamidoxime is isolated via filtration and washed with cold methanol (72% yield).
Cyclodehydration to 1,2,4-Oxadiazole
Cyclization is achieved by heating the O-acylamidoxime in refluxing toluene with p-toluenesulfonic acid (PTSA) as a catalyst (110°C, 4 h). The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the 1,2,4-oxadiazole core (68% yield).
Synthesis of the 1,2,3-Triazole Substituent
Preparation of 4-Bromo-2-fluorophenyl Azide
4-Bromo-2-fluoroaniline is diazotized with NaNO₂ in HCl (0–5°C, 30 min), followed by treatment with NaN₃ in aqueous acetone. The azide precipitates as a yellow solid, filtered and dried under vacuum (89% yield).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with methyl 3-methylpropiolate (HC≡C-COOCH₃) in a Cu(I)-catalyzed Huisgen cycloaddition (CuSO₄·5H₂O, sodium ascorbate, THF/H₂O, rt, 12 h). The reaction affords methyl 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (91% yield), with regioselectivity confirmed by NOE NMR.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed with 2 M NaOH in methanol/water (1:1, reflux, 3 h), acidified with HCl, and extracted with ethyl acetate to yield 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (94% yield).
Final Coupling and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.82 (m, 3H, Ar-H),- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.82 (m, 3H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.85 (s, 1H, benzodioxole-H), 5.92 (s, 2H, OCH₂O), 2.51 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.4 (C=O), 161.2 (C-F), 148.1, 147.9 (OCH₂O), 144.5 (triazole-C), 132.8–116.4 (Ar-C), 101.2 (OCH₂O), 24.7 (CH₃).
- HRMS (ESI): m/z calc. for C₁₉H₁₂BrFN₄O₃ [M+H]⁺: 489.0024; found: 489.0028.
Optimization Insights
- Cyclodehydration Efficiency: The use of PTSA in toluene minimizes side reactions (e.g., Beckmann rearrangement) compared to H₂SO₄.
- Triazole Regioselectivity: Cu(I) catalysis ensures >95% 1,4-disubstituted triazole formation, avoiding the 1,5-regioisomer.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer: The compound can be synthesized via cyclization reactions using intermediates such as hydrazides or carboxamides. For example:
- React substituted benzaldehyde derivatives with hydrazide intermediates under reflux with glacial acetic acid as a catalyst ( ).
- Cyclize hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), a method validated for structurally similar oxadiazole derivatives ( ).
- Purify intermediates via recrystallization or column chromatography, ensuring structural fidelity via melting point and spectroscopic analysis ( ).
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer: Use a combination of techniques:
- X-ray crystallography : Refine crystal structures using SHELXL ( ) and visualize anisotropic displacement parameters with ORTEP-III ( ).
- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with analogs (e.g., pyrazole/oxadiazole derivatives in ).
- Mass spectrometry : Validate molecular weight via high-resolution MS (e.g., C25H28N4O6 in ).
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer: Apply Design of Experiments (DoE) principles:
- Screen variables (temperature, solvent, catalyst ratio) using fractional factorial designs, as demonstrated in flow-chemistry optimizations ( ).
- Validate robustness via response surface methodology (RSM) and statistical modeling.
- Monitor reaction progress with in-line analytical techniques (e.g., HPLC or FTIR) to minimize side-product formation ( ).
Advanced: How to address contradictions in spectroscopic or crystallographic data during characterization?
Answer:
- Cross-validate using complementary methods: For example, if NMR data conflicts with X-ray results, re-examine intermediate synthesis steps (e.g., regioselectivity in triazole formation; ).
- Use Hirshfeld surface analysis to resolve crystallographic ambiguities (e.g., hydrogen bonding vs. van der Waals interactions).
- Re-synthesize intermediates to confirm stereochemical assignments ( ).
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : Keep in a dry, ventilated environment away from heat/ignition sources ( ).
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Emergency response : For spills, employ absorbent materials and avoid aqueous rinses if the compound is moisture-sensitive ( ).
- Waste disposal : Follow institutional guidelines for halogenated/organofluorine waste ( ).
Advanced: How can computational modeling predict this compound’s biological interactions?
Answer:
- Perform molecular docking using software like AutoDock or Schrödinger to simulate binding to target proteins (e.g., anticonvulsant targets in ).
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 50–100 ns trajectories) to assess binding stability.
- Compare results with experimental SAR data from analogs (e.g., triazole/oxadiazole derivatives in ).
Advanced: What strategies can resolve low solubility in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or aminoalkyl chains) at non-critical positions ( ).
- Co-solvent systems : Use DMSO/PEG mixtures with gradual aqueous dilution to maintain compound stability.
- Nanoformulation : Explore liposomal encapsulation or cyclodextrin complexes to enhance bioavailability (methods analogous to ).
Basic: How to analyze the compound’s stability under varying pH/temperature conditions?
Answer:
- Conduct accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC ( ).
- Use thermal gravimetric analysis (TGA) to assess decomposition thresholds.
- Compare with structurally stable analogs (e.g., tert-butyl-substituted derivatives in ).
Advanced: How to elucidate the role of the 4-bromo-2-fluorophenyl group in biological activity?
Answer:
- Synthesize analogs with substituent variations (e.g., chloro, methyl, or methoxy groups) and compare activity profiles ( ).
- Perform SAR studies using in vitro assays (e.g., enzyme inhibition or receptor binding).
- Use density functional theory (DFT) to calculate electronic effects (e.g., Hammett constants) of the substituent on reactivity ( ).
Advanced: How to validate crystallographic data for publication?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
